(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
The compound is a complex organic molecule with multiple functional groups, including an ethyl group, a carbamoyl group, a chromene group, and a tetrahydrobenzo[b]thiophene group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via various routes. For example, compounds with a methoxyphenyl group have been synthesized via a Schiff base reduction route . Additionally, compounds with a benzo[b]thiophene group have been synthesized using microwave irradiation of halobenzonitriles and methyl thioglycolate .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .
Chemical Reactions Analysis
While specific reactions involving this compound were not found, similar compounds have been used in the synthesis of various other compounds. For example, compounds with a methoxyphenyl group have been used as starting materials for the synthesis of azo dyes and dithiocarbamate .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates has demonstrated significant antimicrobial and antioxidant activities. Compounds from these syntheses exhibited excellent antibacterial and antifungal properties, alongside profound antioxidant potential, showcasing their utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Anti-rheumatic Potential
Another study focused on the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its Co(II), Cu(II), and Zn(II) complexes. These compounds were characterized and evaluated for their antioxidant, analgesic, and anti-rheumatic effects, revealing significant therapeutic potential for rheumatic diseases (Sherif & Hosny, 2014).
Synthesis and Characterization
The synthesis of a new azo-Schiff base, "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate," has been reported. This compound was characterized by elemental analysis, IR and HNMR spectroscopy, and single crystal X-ray diffraction, providing insights into its structural and electronic properties, which could be of interest for various applications in materials science and medicinal chemistry (Menati et al., 2020).
Anticancer Activity
Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line. This research underscores the potential of such compounds in the development of new anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimicrobial Activities
The synthesis and antimicrobial evaluation of various derivatives, including Schiff bases and their metal complexes, have been extensively studied. These compounds have shown effective antibacterial and antifungal activities against a range of pathogenic strains, highlighting their potential as leads for developing new antimicrobial drugs (Altundas et al., 2010).
Properties
IUPAC Name |
ethyl 2-[(Z)-[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-3-34-28(32)24-20-9-5-7-11-23(20)36-27(24)30-26-21(16-17-8-4-6-10-22(17)35-26)25(31)29-18-12-14-19(33-2)15-13-18/h4,6,8,10,12-16H,3,5,7,9,11H2,1-2H3,(H,29,31)/b30-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGNJMJIMDULEM-BXVZCJGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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